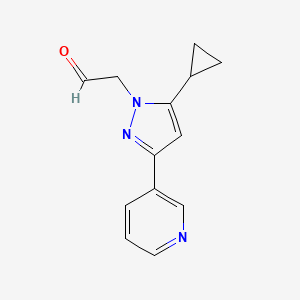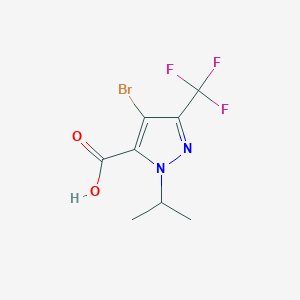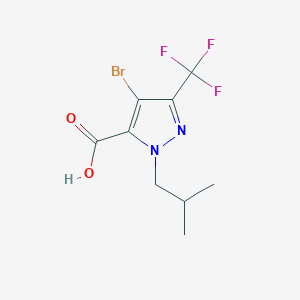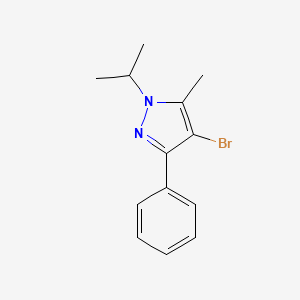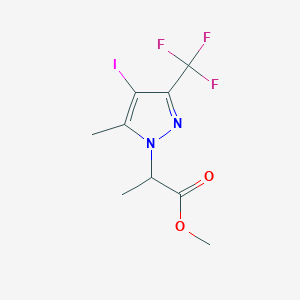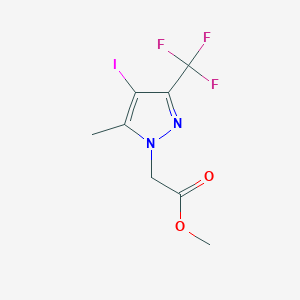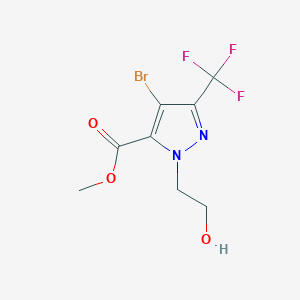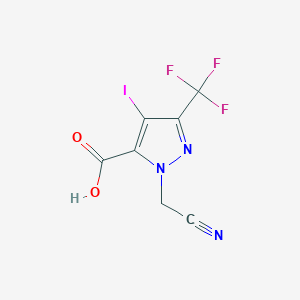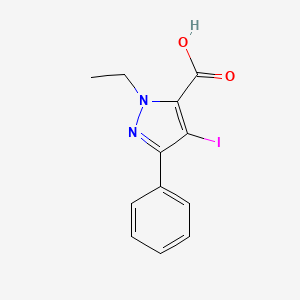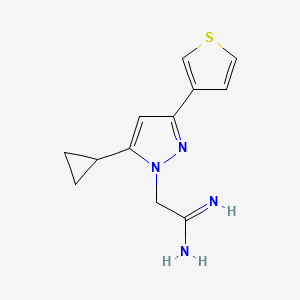
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Descripción general
Descripción
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-ylacetimidamide, is an organosulfur compound that is commonly used for its ability to act as an inhibitor for a variety of enzymes and receptors. It has been studied for its potential use in the treatment of a number of diseases, including cancer and diabetes.
Aplicaciones Científicas De Investigación
Synthesis and Preclinical Evaluation of Antidepressant Activity
Researchers have synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. One compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity without affecting baseline locomotion. This suggests the therapeutic utility of thiophene-based pyrazolines with a carbothioamide tail unit as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Evaluation of Heterocyclic Compounds
A study focused on synthesizing heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects in antiproliferative activity screening against several human cancer cell lines. This highlights the potential of these compounds in cancer therapy, emphasizing the importance of heterocyclic chemistry in developing new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
In Vitro Antibacterial Activity of Pyrazoline Derivatives
Novel pyrazolines synthesized from -1-[2-(alkoxy) phenyl]-3-(thiophen-2-yl) prop-2-en-1-one exhibited promising in vitro antibacterial activity against a range of bacteria. Two compounds specifically showed significant activity compared to standard antibiotics, underscoring the potential of these derivatives in addressing antibiotic resistance (Rani & Mohamad, 2014).
Anti-Tumor Activity of Bis-Pyrazolyl-Thiazoles
Research into 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. Specific compounds within this series showed IC50 values indicating strong potential as anti-tumor agents, offering a foundation for further exploration in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Anticancer Activity Evaluation of Pyrazole-1-carboximidamides
A study on 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides revealed efficient synthesis under ultrasonic conditions, resulting in compounds with significant inhibitory concentrations against leukemia cell lines. This work demonstrates the utility of ultrasound-promoted synthesis in developing potential anticancer drugs (Santos et al., 2016).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)6-16-11(8-1-2-8)5-10(15-16)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFFWFAPLPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



